cis-Dichlorobis(triphénylphosphine)platine(II)

Vue d'ensemble

Description

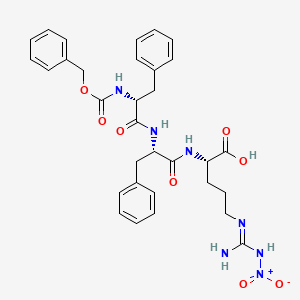

Cis-Dichlorobis(triphenylphosphine)platinum(II), commonly referred to as cisplatin, is an inorganic compound used in chemotherapy to treat various types of cancer. It is a platinum-based coordination complex composed of two chlorine atoms and two triphenylphosphine ligands bound to a central platinum atom. Cisplatin has been used to treat a wide range of cancers, including testicular, ovarian, bladder, head and neck, and lung cancer.

Applications De Recherche Scientifique

Synthèse d'autres molécules de platine

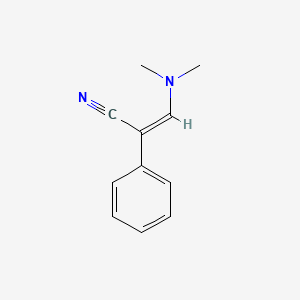

Le cis-Dichlorobis(triphénylphosphine)platine(II) est principalement utilisé comme réactif pour la synthèse d'autres molécules de platine {svg_1}. Il joue un rôle crucial dans la préparation de divers composés de platine, contribuant à la diversité et à l'applicabilité des substances à base de platine dans la recherche scientifique.

Plaquage au platine

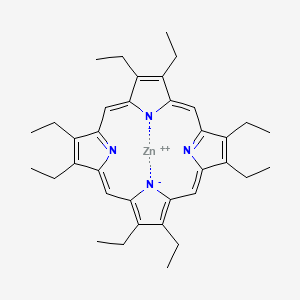

Ce composé est également utilisé dans le placage au platine {svg_2} {svg_3}. Le placage au platine est une méthode de dépôt d'une fine couche de platine sur une surface, largement utilisée dans diverses industries pour son excellente résistance à la corrosion, sa haute stabilité thermique et son attrait esthétique.

Catalyseur dans les réactions chimiques

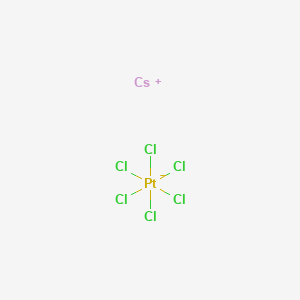

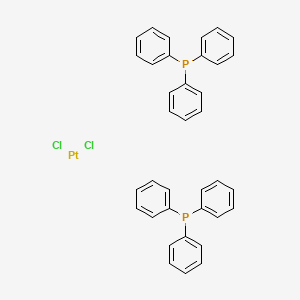

Le cis-Dichlorobis(triphénylphosphine)platine(II) sert de catalyseur dans plusieurs réactions chimiques {svg_4}. Par exemple, il est utilisé dans la préparation de polymères solubles d'acétylènes monosubstitués avec des groupes pendants d'ammonium quaternaire, des réactions d'alcynylation et d'hydrogénation, des réactions de Diels-Alder hétérocycliques/d'ouverture de cycle, l'insertion de carbènes dans les liaisons O-H des alcools, la cyclopropanation des oléfines et les réactions d'hydroformylation.

Hydrosilylation

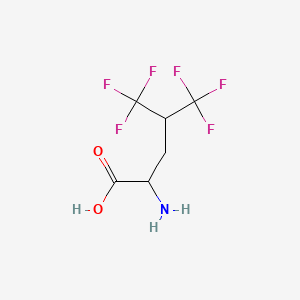

L'hydrosilylation est une autre application du cis-Dichlorobis(triphénylphosphine)platine(II) {svg_5}. Dans ce processus, le composé agit comme un catalyseur pour favoriser l'addition de liaisons silicium-hydrogène aux liaisons carbone-carbone insaturées, ce qui est une étape clé dans la production de divers matériaux à base de silicium.

Craquage catalytique de l'huile de cire

Le composé est utilisé dans le craquage catalytique de l'huile de cire {svg_6}. Le craquage catalytique est un processus essentiel dans l'industrie pétrolière, où les grandes molécules d'hydrocarbures sont décomposées en produits d'hydrocarbures plus petits et plus précieux.

Études structurales

La structure cristalline et moléculaire du cis-Dichlorobis(triphénylphosphine)platine(II) a été étudiée de manière approfondie {svg_7}. Ces études fournissent des informations précieuses sur les propriétés et les comportements de ce complexe, contribuant à notre compréhension de ses diverses applications.

Safety and Hazards

Orientations Futures

As a catalyst and a reagent for the synthesis of other platinum molecules, cis-Dichlorobis(triphenylphosphine)platinum(II) has potential applications in various fields including materials science and medicinal chemistry. Its use in platinum plating also suggests potential applications in the electronics industry .

Mécanisme D'action

Target of Action

It is known that platinum complexes often interact with dna, proteins, and other cellular components .

Mode of Action

The compound is a platinum complex, and platinum complexes are generally known to interact with biological molecules through coordination bonds . The cis configuration of the two chlorine ligands in this complex suggests that it may have a similar mode of action to other cis-platinum complexes .

Biochemical Pathways

Platinum complexes are known to interfere with various cellular processes, including DNA replication and transcription, protein synthesis, and cell division .

Pharmacokinetics

It is known that the bioavailability of platinum complexes can be influenced by factors such as their chemical structure, formulation, and route of administration .

Result of Action

Platinum complexes are generally cytotoxic and can induce cell death through mechanisms such as dna damage, inhibition of dna repair, and induction of apoptosis .

Action Environment

The action, efficacy, and stability of cis-Dichlorobis(triphenylphosphine)platinum(II) can be influenced by various environmental factors. These may include the chemical environment within cells, the presence of other molecules that can interact with the platinum complex, and physical factors such as temperature and pH .

Propriétés

IUPAC Name |

dichloroplatinum;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJSPPHVXDRIE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-34-5, 14056-88-3, 15604-36-1 | |

| Record name | Dichlorobis(triphenylphosphine)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the typical applications of cis-Dichlorobis(triphenylphosphine)platinum(II) in organic synthesis?

A1: cis-Dichlorobis(triphenylphosphine)platinum(II) is a versatile catalyst often employed in various organic reactions. For instance, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. [] This reaction proceeds in a benzene-methanol solvent system. Interestingly, the stereochemistry of the starting allylic alcohol influences the product distribution. [] Additionally, cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with "cyclenphosphorane" to generate both monodentate and bidentate phosphoranide adducts. [, ]

Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?

A2: The cis configuration of the two chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) is crucial for its catalytic activity. This arrangement facilitates the formation of reactive intermediates by allowing the substrate to coordinate to the platinum center. The bulky triphenylphosphine ligands also play a vital role by influencing the reaction pathway and enhancing selectivity. For example, in the reaction with "cyclenphosphorane," the steric hindrance imposed by the triphenylphosphine ligands dictates the formation of either monodentate or bidentate adducts. [, ]

Q3: Are there any crystallographic studies available that provide insights into the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) and its complexes?

A3: Yes, X-ray crystallography studies have been instrumental in elucidating the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) complexes. In a study investigating its reaction with “cyclenphosphorane”, researchers successfully determined the crystal structure of the (η2-cyclenP)PtClPPh3 adduct. [, ] This structure confirmed the bidentate coordination of the cyclenphosphorane ligand to the platinum center. Similarly, crystallographic studies on the reaction of cis-Dichlorobis(triphenylphosphine)platinum(II) with isopropenylacetylene provided detailed structural information on the resulting platinum(II) complexes. []

Q4: Has cis-Dichlorobis(triphenylphosphine)platinum(II) been used in the synthesis of any organometallic complexes?

A4: Absolutely. The reaction of cis-Dichlorobis(triphenylphosphine)platinum(II) with a deprotonated phosphamonocarbaborane ligand led to the formation of both a σ-bonded complex and an η4-complex. [] This highlights the versatility of cis-Dichlorobis(triphenylphosphine)platinum(II) in accessing diverse coordination modes with organometallic ligands.

Q5: Are there any known limitations to using cis-Dichlorobis(triphenylphosphine)platinum(II) as a catalyst?

A5: While a powerful catalyst, cis-Dichlorobis(triphenylphosphine)platinum(II) has limitations. For example, in the methylation of allylic alcohols, the reaction selectivity can be substrate-dependent. When starting with an allylic alcohol possessing a quasi-equatorial hydroxy group, the reaction yields a mixture of both the 3α-methoxy and 3β-methoxy products, diminishing the overall selectivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.